

A Comprehensive Technical Guide to 2,5-Dimethyldiphenylmethane

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Compound of Interest

Compound Name: 2,5-Dimethyldiphenylmethane

Cat. No.: B077686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-Dimethyldiphenylmethane**, including its chemical and physical properties, synthesis, and analytical methodologies. The information is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Properties

2,5-Dimethyldiphenylmethane, also known by its IUPAC name 2-benzyl-1,4-dimethylbenzene, is an aromatic hydrocarbon.^[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for **2,5-Dimethyldiphenylmethane**

Identifier	Value	Reference
CAS Number	13540-50-6	[1][2][3][4]
Molecular Formula	C ₁₅ H ₁₆	[1][2][3]
IUPAC Name	2-benzyl-1,4-dimethylbenzene	[1]
Synonyms	(2,5-dimethylphenyl)phenylmethane, 2-benzyl-1,4-dimethylbenzene, 2,5-Dimethylbenzylbenzene	[1]

Table 2: Physicochemical Properties of **2,5-Dimethyldiphenylmethane**

Property	Value	Reference
Molecular Weight	196.29 g/mol	[2][3]
Heavy Atom Count	15	[2]
Rotatable Bond Count	2	[2]
Complexity	179	[2]
LogP (Octanol/Water Partition Coefficient)	4.6	[2]
Monoisotopic Mass	196.125200510 g/mol	[2]

While specific experimental data for properties such as boiling point, melting point, and density are not readily available in the public domain, these can be estimated using computational models or determined experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,5-Dimethyldiphenylmethane** are not extensively published. However, based on its structure, standard organic chemistry methodologies can be applied.

A plausible and common method for the synthesis of **2,5-Dimethyldiphenylmethane** is the Friedel-Crafts alkylation of p-xylene with benzyl chloride.

Reaction:



Materials and Equipment:

- p-Xylene (reactant)
- Benzyl chloride (reactant)
- Anhydrous aluminum chloride (AlCl_3) or another suitable Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
- Round-bottom flask with a reflux condenser and a gas trap
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Set up a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a gas trap to handle the evolving HCl gas.
- Charge the flask with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Slowly add a solution of p-xylene and benzyl chloride in the anhydrous solvent to the cooled catalyst suspension with continuous stirring.

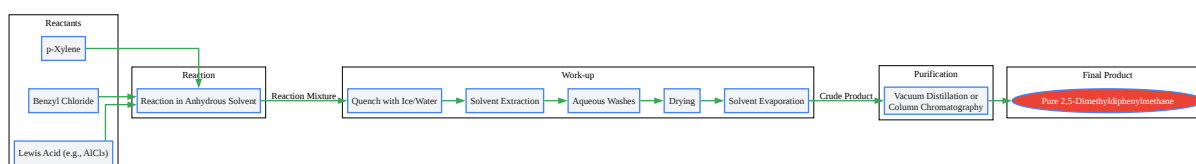
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time to ensure the reaction goes to completion.
- Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, water, a sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- Purify the crude **2,5-Dimethyldiphenylmethane** by vacuum distillation or column chromatography.

The identity and purity of the synthesized **2,5-Dimethyldiphenylmethane** can be confirmed using various analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also help in structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons will provide detailed information about the arrangement of atoms in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the aromatic C-H and C=C stretching vibrations.

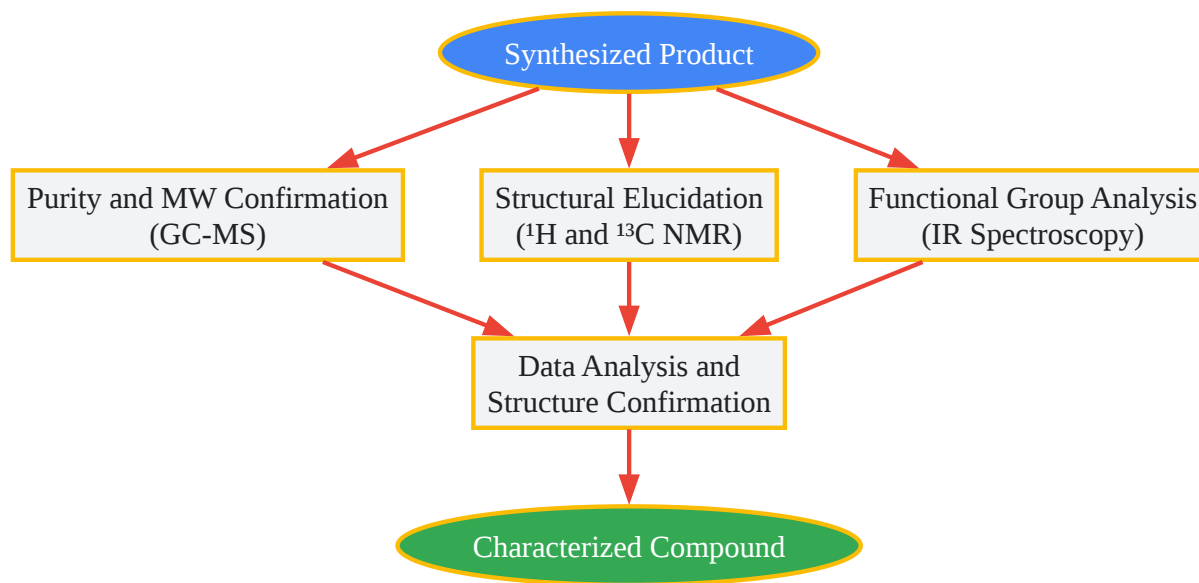
Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for **2,5-Dimethyldiphenylmethane**.



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Caption: A logical workflow for the synthesis of **2,5-Dimethyldiphenylmethane**.



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Caption: An analytical workflow for the characterization of **2,5-Dimethyldiphenylmethane**.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in scientific literature to suggest that **2,5-Dimethyldiphenylmethane** is directly involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a synthetic intermediate or a fragment for library synthesis in medicinal chemistry.

Safety Information

Safety data for **2,5-Dimethyldiphenylmethane** is not extensively documented. As with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

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